molecular formula C17H17N3O3 B2581744 4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887884-11-9

4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2581744
CAS No.: 887884-11-9
M. Wt: 311.341
InChI Key: AZBDLNKGPKMKDN-UHFFFAOYSA-N
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Description

The compound “4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is an organic compound. It contains a benzamide moiety, which is a common functional group in pharmaceuticals and other biologically active compounds . The compound also contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring with four carbon atoms and one oxygen . The oxadiazole ring is another heterocycle that is often found in various pharmaceuticals .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a suitably protected 4-tert-butylbenzoic acid with a 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine. The exact synthetic route would depend on the availability of starting materials and the desired conditions for the reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy and X-ray crystallography . The presence of the benzamide, furan, and oxadiazole moieties would give rise to characteristic signals in the NMR spectrum .


Chemical Reactions Analysis

The benzamide moiety in the compound could undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents . The furan ring is susceptible to electrophilic aromatic substitution and can also undergo oxidation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound is not known without further context. If it is a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Properties

IUPAC Name

4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-17(2,3)12-8-6-11(7-9-12)14(21)18-16-20-19-15(23-16)13-5-4-10-22-13/h4-10H,1-3H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBDLNKGPKMKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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